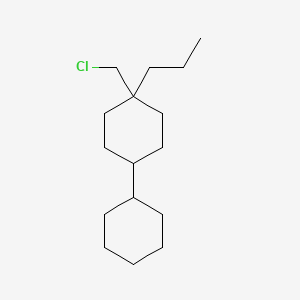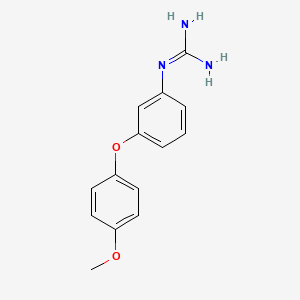
trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride is an organic compound characterized by its unique bicyclic structure. This compound is notable for its trans configuration, where the functional groups are positioned on opposite sides of the double bond, contributing to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride typically involves the isomerization of cis,cis or cis,trans precursors. The process includes the use of specific catalysts and controlled reaction conditions to achieve the desired trans,trans configuration .
Industrial Production Methods
Industrial production of this compound may involve large-scale isomerization processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are meticulously controlled to maintain the stability and integrity of the trans,trans isomer.
Análisis De Reacciones Químicas
Types of Reactions
trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like sodium hydroxide or halogens
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Sodium hydroxide in an aqueous medium or halogens in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the formation of new halogenated compounds.
Aplicaciones Científicas De Investigación
trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized materials and chemicals
Mecanismo De Acción
The mechanism of action of trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (cis,cis)-4-(chloromethyl)-4-propyl-1,1-Bicyclohexyl
- (cis,trans)-4-(chloromethyl)-4-propyl-1,1-Bicyclohexyl
- (trans,cis)-4-(chloromethyl)-4-propyl-1,1-Bicyclohexyl
Highlighting Uniqueness
trans-4-(trans-4-Propylcyclohexyl) cyclohexyl methylene chloride is unique due to its trans configuration, which imparts distinct physical and chemical properties. This configuration often results in higher stability and different reactivity compared to its cis counterparts .
Propiedades
Fórmula molecular |
C16H29Cl |
|---|---|
Peso molecular |
256.9 g/mol |
Nombre IUPAC |
1-(chloromethyl)-4-cyclohexyl-1-propylcyclohexane |
InChI |
InChI=1S/C16H29Cl/c1-2-10-16(13-17)11-8-15(9-12-16)14-6-4-3-5-7-14/h14-15H,2-13H2,1H3 |
Clave InChI |
GDYFYUWFHYNDOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CCC(CC1)C2CCCCC2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclohexaneacetic acid, 4-[4-(chlorocarbonyl)phenyl]-, ethyl ester, trans-](/img/structure/B1511405.png)
![3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1511408.png)




![(1R,6S)-5,5,11,11-Tetramethyltetracyclo[6.2.1.01,6.06,10]undecan-2-ol](/img/structure/B1511418.png)

![(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,1,2,2,6,6,7,7-octatritio-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1511421.png)



![[5',5''-2H2]2'-deoxyadenosine 1-hydrate](/img/structure/B1511431.png)
